molecular formula C10H8N2O2 B1628971 5-Aminoisoquinoline-3-carboxylic acid CAS No. 80066-71-3

5-Aminoisoquinoline-3-carboxylic acid

Cat. No.: B1628971
CAS No.: 80066-71-3
M. Wt: 188.18 g/mol
InChI Key: BUAXJCKIRCBFJJ-UHFFFAOYSA-N
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Description

5-Aminoisoquinoline-3-carboxylic acid is an organic compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This compound is characterized by the presence of an amino group at the 5-position and a carboxylic acid group at the 3-position of the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-aminoisoquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal, can be employed to synthesize isoquinoline derivatives . Another method includes the use of metal catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions: 5-Aminoisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted isoquinolines, which can be further functionalized for specific applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-aminoisoquinoline-3-carboxylic acid, particularly in its role as a PARP-1 inhibitor, involves the inhibition of the enzyme poly (ADP-ribose) polymerase-1. This enzyme is involved in DNA repair processes, and its inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death . The compound interacts with the active site of PARP-1, preventing its normal function and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Uniqueness: 5-Aminoisoquinoline-3-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the isoquinoline ring. This dual functionality allows for diverse chemical modifications and applications, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

5-aminoisoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-8-3-1-2-6-5-12-9(10(13)14)4-7(6)8/h1-5H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUAXJCKIRCBFJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C(=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10608298
Record name 5-Aminoisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80066-71-3
Record name 5-Amino-3-isoquinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80066-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Aminoisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Nitroisoquinoline-3-carboxylic acid (44 g) is dissolved in methanol (3 liters), and a catalyst consisting of palladium-on-carbon (3/97 by weight; 15 g) is added. The mixture is hydrogenated at atmospheric pressure, at a temperature between 20° and 25° C. After stirring for 5 hours, the volume of hydrogen absorbed is 13.9 liters. The mixture is filtered through diatomaceous silica and the filtrate is concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at 60° C. to yield 5-aminoisoquinoline-3-carboxylic acid (35 g).
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
15 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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